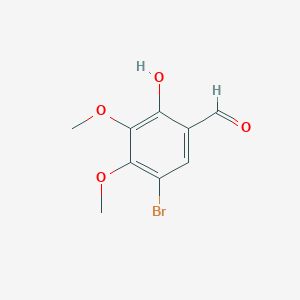

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde

Description

Chemical Formula: C₉H₉BrO₄ Molecular Weight: 261.07 g/mol CAS Number: 28006-96-4 Physical Properties: Yellow solid; melting point (m.p.) 54–55°C; Rf = 0.6 (EP/EtOAc = 8:2) . Synthesis: Prepared via bromination of phenol derivatives under Method A (2-hour reaction, 100% yield after silica gel chromatography) . Applications: Serves as a key building block in organic synthesis and medicinal chemistry, particularly for antiproliferative agents and heterocyclic compounds .

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxy-3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-8-6(10)3-5(4-11)7(12)9(8)14-2/h3-4,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBQLFJRBALMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1OC)O)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101264094 | |

| Record name | 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28006-96-4 | |

| Record name | 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28006-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-3,4-dimethoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane or acetic acid, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Bromo-2-hydroxy-3,4-dimethoxybenzoic acid.

Reduction: 5-Bromo-2-hydroxy-3,4-dimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups play a crucial role in its reactivity and biological activity. It can modulate enzyme activity, inhibit microbial growth, and reduce inflammation by interacting with cellular proteins and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Regioisomers

2-Bromo-3,4-dimethoxybenzaldehyde

- Formula : C₉H₉BrO₃

- CAS : 5392-10-9

- Physical Properties : m.p. 86°C ; synthesized via bromination of isovanillin followed by methylation (76% yield) .

- Key Differences : Bromine at position 2 vs. 5; lacks a hydroxyl group. Higher melting point suggests stronger intermolecular forces (e.g., dipole-dipole interactions) due to methoxy group arrangement .

- Reactivity : Used in Wittig reactions for olefin synthesis, demonstrating higher stability in coupling reactions compared to hydroxyl-containing analogs .

5-Bromo-2,4-dimethoxybenzaldehyde

3-Bromo-2,4-dimethoxybenzaldehyde

- Reactivity: Shows chelation effects in silver(I)-catalyzed oxidations, leading to lower yields (~70%) compared to non-chelating halogenated analogs .

Functional Group Variants

5-Bromo-2-hydroxybenzaldehyde

- CAS : 1761-61-1

- Properties : Lacks methoxy groups; m.p. and solubility differ significantly due to reduced steric bulk and increased hydrogen bonding capacity .

- Applications : Primarily used in agrochemical synthesis rather than pharmaceuticals .

2-Bromo-4,5-dimethoxybenzoic Acid

Reactivity and Stability

- Oxidation Sensitivity : The hydroxyl group in 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde increases susceptibility to oxidation compared to fully methoxylated analogs (e.g., 2-bromo-3,4-dimethoxybenzaldehyde) .

- Catalytic Reactions : Electron-rich aldehydes like 3-bromo-2,4-dimethoxybenzaldehyde show reduced efficiency in silver(I)-catalyzed oxidations (70% yield) due to chelation, whereas the target compound’s hydroxyl group may further complicate such reactions .

Data Tables

Table 2: Reactivity in Key Reactions

Biological Activity

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde (5-Bromo-DMBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of 5-Bromo-DMBA

The synthesis of 5-Bromo-DMBA typically involves the bromination of 2-hydroxy-3,4-dimethoxybenzaldehyde using bromine in an appropriate solvent. The following reaction scheme illustrates the process:

- Starting Material : 2-Hydroxy-3,4-dimethoxybenzaldehyde.

- Bromination Reaction : Bromine is added to the solution under controlled conditions.

- Product Isolation : The product is purified through recrystallization or chromatography.

The synthesis results in a white solid with a melting point around 75-77 °C, characterized by various spectroscopic methods such as NMR and IR .

Biological Properties

5-Bromo-DMBA exhibits a range of biological activities including:

- Antibacterial Activity : Studies have shown that brominated compounds can exhibit significant antibacterial properties. For instance, 5-Bromo-DMBA has been tested against various bacterial strains with promising results.

- Antifungal Activity : Similar to its antibacterial properties, 5-Bromo-DMBA has demonstrated antifungal effects against common fungal pathogens.

- Antitumor Activity : Notably, compounds with brominated methoxyphenyl moieties have been associated with antitumor activity. Research indicates that 5-Bromo-DMBA can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 | |

| Antifungal | Candida albicans | 15.0 | |

| Antitumor | MDA-MB-231 (breast cancer) | 8.0 |

Detailed Findings

- Antibacterial Studies : In vitro assays demonstrated that 5-Bromo-DMBA exhibited significant inhibition against Staphylococcus aureus with an IC50 value of 12.5 µM. This suggests that the compound could be developed further for therapeutic applications against bacterial infections.

- Antifungal Studies : The compound also showed antifungal activity against Candida albicans with an IC50 of 15.0 µM. These findings indicate that brominated derivatives may serve as effective antifungal agents.

- Antitumor Activity : The antitumor potential was evaluated using the MDA-MB-231 breast cancer cell line, where the compound displayed an IC50 value of 8.0 µM, indicating potent cytotoxicity and suggesting mechanisms involving apoptosis induction in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 5-Bromo-DMBA is influenced by its molecular structure. The presence of bromine and methoxy groups plays a crucial role in enhancing its biological efficacy. Research indicates that modifications in the position of substituents can lead to variations in activity, emphasizing the importance of SAR studies in drug design .

Q & A

Q. What are effective synthetic routes for 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde?

A two-step approach is recommended:

- Step 1 : Start with 2-hydroxy-3,4-dimethoxybenzaldehyde (CAS 19283-70-6). Introduce bromine at the 5-position via electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (-OCH₃) groups act as activating, ortho/para-directing substituents, favoring bromination at the 5-position.

- Step 2 : Purify using column chromatography (silica gel, chloroform/hexane gradient) and recrystallize from methanol. Alternative methods include diazotization of an amine precursor followed by bromide substitution, as demonstrated for fluoro analogs .

Q. How can researchers confirm the structure and purity of this compound?

Use a combination of spectroscopic and analytical techniques:

- NMR : Compare H and C NMR peaks with computed spectra (DFT methods). For example, the aldehyde proton typically appears at δ 10.2–10.5 ppm, while bromine deshields adjacent protons .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 261.0 (C₉H₉BrO₄).

- Melting Point : Cross-validate with literature (if available).

- HPLC : Assess purity (>95% by area normalization).

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence reactivity in nucleophilic aromatic substitution (NAS)?

The bromine atom exerts an electron-withdrawing effect, activating the aromatic ring toward NAS. Computational studies (DFT) reveal:

- Reduced electron density at the 5-position due to bromine’s -I effect.

- Enhanced stabilization of transition states in substitutions, as shown for chloro analogs using Fukui indices . Experimental validation: React with amines or thiols under mild conditions (e.g., DMF, 60°C) and monitor progress via TLC.

Q. What strategies resolve contradictions in reported spectral data for brominated benzaldehydes?

Contradictions often arise from solvent effects or impurities. Mitigation strategies:

- Standardized Solvents : Use deuterated DMSO or CDCl₃ for NMR.

- Computational Validation : Compare experimental UV-Vis spectra (e.g., λmax ~320 nm) with time-dependent DFT (TD-DFT) predictions, as done for 2-chloro-3,4-dimethoxybenzaldehyde .

- Multi-Technique Cross-Check : Combine XRD, FTIR, and high-resolution MS to resolve ambiguities.

Q. How can this compound serve as a building block in heterocyclic synthesis?

The aldehyde and hydroxyl groups enable diverse reactivity:

- Schiff Base Formation : React with primary amines to form imines, useful in metal-organic frameworks (MOFs).

- Cyclization : Use Vilsmeier-Haack conditions to synthesize indole or quinoline derivatives. For example, coupling with 5-bromo-7-(trifluoromethoxy)-1H-indole (as in ) yields fused heterocycles .

- Pharmaceutical Intermediates : Derivatives like 5-bromoacridine carboxamides ( ) show potential in drug discovery .

Methodological Tables

Table 1 : Key Spectroscopic Signatures of this compound

| Technique | Expected Data | Reference |

|---|---|---|

| H NMR | δ 10.3 (s, 1H, CHO), δ 6.85 (s, 1H, Ar-H) | |

| UV-Vis (MeOH) | λmax 315–325 nm | |

| FTIR | 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (-OH) |

Table 2 : Synthetic Optimization Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.